3-Oximino-2-heptanone

Description

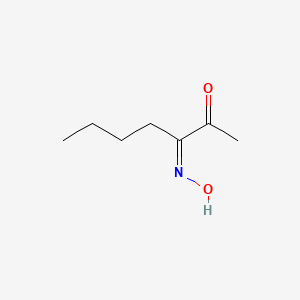

3-Oximino-2-heptanone (CAS: 42563-84-8) is an oxime derivative of 2,3-heptanedione, characterized by the presence of a ketone group at position 2 and an oximino (C=N-OH) functional group at position 2. Its systematic IUPAC name is (3Z)-3-(hydroxyimino)heptan-2-one, and it is also known by synonyms such as 2,3-Heptanedione,3-oxime and heptane-2,3-dione 3-oxime . Oximes like this compound are notable for their role in coordination chemistry, acting as ligands for metal ions, and as intermediates in organic synthesis for the preparation of heterocyclic compounds or pharmaceuticals.

Properties

IUPAC Name |

(3Z)-3-hydroxyiminoheptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-4-5-7(8-10)6(2)9/h10H,3-5H2,1-2H3/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXOODFFHJDRBC-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=NO)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C(=N/O)/C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608736 | |

| Record name | (3Z)-3-(Hydroxyimino)heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42563-84-8 | |

| Record name | (3Z)-3-(Hydroxyimino)heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oximino-2-heptanone can be synthesized through the reaction of 2-heptanone with hydroxylamine. The reaction typically occurs under acidic or basic conditions, facilitating the formation of the oxime group. The general reaction is as follows:

2-Heptanone+Hydroxylamine→this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Oximino-2-heptanone undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products:

Oxidation: Nitrile oxides.

Reduction: Secondary alcohols.

Substitution: Various substituted oximes.

Scientific Research Applications

Organic Synthesis

Chiral Synthesis

One of the notable applications of 3-Oximino-2-heptanone is its role as an intermediate in the synthesis of chiral compounds. It can be utilized in asymmetric synthesis processes to produce enantiomerically pure compounds. Recent studies have demonstrated that derivatives of this compound can serve as chiral ligands or catalysts in various reactions, including aldol reactions and reductions, contributing to the development of pharmaceuticals and biologically active molecules .

Mechanistic Studies

Research has also focused on understanding the mechanistic pathways involving this compound. Its reactivity can be influenced by various conditions, making it a valuable subject for studying reaction mechanisms in organic chemistry. For instance, it can participate in cross aldol reactions, where it exhibits high selectivity and conversion rates, thereby enhancing the efficiency of synthetic routes .

Pharmaceutical Applications

Drug Development

this compound and its derivatives are being investigated for their potential therapeutic effects. The compound's ability to form diverse derivatives makes it a promising candidate for drug development. Its structural features allow for modifications that can lead to the synthesis of new drugs targeting specific biological pathways .

Biological Activity

Studies have indicated that compounds related to this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties. This opens avenues for further exploration in medicinal chemistry, where such compounds could be optimized for enhanced efficacy and reduced side effects .

Environmental Chemistry

Atmospheric Studies

The impact of ketones like this compound on atmospheric chemistry is another area of interest. Research has shown that ketones can influence ozone formation and degradation processes in the atmosphere. Understanding these interactions is crucial for developing strategies to mitigate air pollution and assess the environmental impact of organic compounds .

Volatile Organic Compounds (VOCs)

As a volatile organic compound, this compound contributes to photochemical smog formation under certain conditions. Studies assessing its reactivity with nitrogen oxides (NOx) have highlighted its role in atmospheric reactions that lead to ozone formation, emphasizing the need for careful monitoring and regulation of such compounds in urban environments .

Mechanism of Action

The mechanism of action of 3-Oximino-2-heptanone involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The ketone group can undergo nucleophilic addition reactions, leading to various biological effects .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural and functional differences between 3-Oximino-2-heptanone and related ketones:

| Compound | CAS Number | Functional Groups | Structural Formula |

|---|---|---|---|

| This compound | 42563-84-8 | Ketone (C=O), Oximino (C=N-OH) | CH3-C(=O)-C(=N-OH)-CH2-CH2-CH2-CH3 |

| 3-Heptanone | 106-35-4 | Ketone (C=O) | CH3-CH2-C(=O)-CH2-CH2-CH2-CH3 |

| 2-Heptanone | 110-43-0 | Ketone (C=O) | CH3-(CH2)4-C(=O)-CH3 |

| 4-Methyl-3-heptanone | 6137-11-7 | Ketone (C=O), Methyl branch | CH3-CH2-C(=O)-CH(CH3)-CH2-CH2-CH3 |

Key Observations :

- 4-Methyl-3-heptanone introduces steric hindrance via a methyl branch, which may influence its boiling point and solubility relative to linear analogs .

Chemical and Physical Properties

Limited data exist for this compound, but inferences can be drawn from structural analogs:

- Solubility: Oximes generally exhibit moderate solubility in polar solvents (e.g., ethanol, acetone) due to hydrogen bonding from the hydroxylamine group. In contrast, 3-heptanone and 2-heptanone are more hydrophobic, favoring non-polar solvents .

Protective Measures

- Gloves: For handling 3-heptanone, nitrile rubber (11–13 mil) or butyl rubber (12–15 mil) gloves are recommended to prevent permeation .

Biological Activity

3-Oximino-2-heptanone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and other relevant effects based on diverse research findings.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various tumor cell lines. For instance, studies have shown that compounds with similar structures can selectively induce apoptosis in cancer cells while sparing normal cells. The specific cytotoxicity of this compound has not been extensively documented, but its structural analogs suggest potential in this area.

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against pathogenic bacteria and fungi. For example, studies on related compounds indicate that they can inhibit the growth of Helicobacter pylori and other pathogens by disrupting cellular processes or inhibiting essential enzymes like urease .

The mechanism by which this compound exerts its biological effects may involve:

- Membrane Disruption : Similar compounds have been shown to increase membrane permeability in fungal cells, leading to cell death due to leakage of cellular contents .

- Gene Expression Modulation : The down-regulation of pathogenic genes has been observed in studies involving structurally similar compounds, suggesting a potential pathway for this compound's action against pathogens .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various ketones, this compound was tested against A. solani, a fungal pathogen affecting crops. The results indicated significant inhibition of conidial germination and mycelial growth at certain concentrations, highlighting its potential as a biopesticide.

Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis was conducted using several derivatives of heptanones, including this compound. The findings demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines while displaying minimal toxicity to normal cells, suggesting a therapeutic window for further investigation.

Data Table: Biological Activities of this compound and Analogous Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.